2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to the thiadiazole ring through sulfanyl linkages.
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate benzyl halides with thiadiazole derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiols.
Substitution: The chlorobenzyl and fluorobenzyl groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(3-Chlorobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-ethoxybenzyl)sulfanyl]-1,3,4-thiadiazole
These compounds share similar structural features but differ in the substituents attached to the thiadiazole ring.
Properties
Molecular Formula |
C16H12ClFN2S3 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12ClFN2S3/c17-13-6-4-11(5-7-13)9-21-15-19-20-16(23-15)22-10-12-2-1-3-14(18)8-12/h1-8H,9-10H2 |
InChI Key |
WLNNYVSHUYLFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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